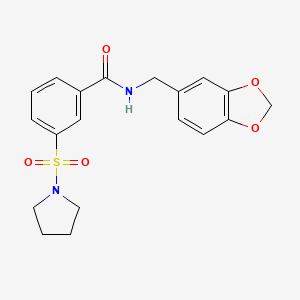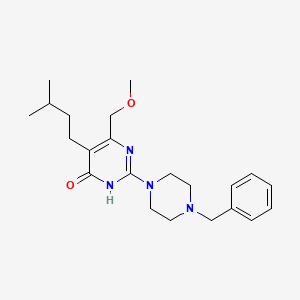
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as BPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPB is a selective inhibitor of a protein called Protein Kinase C (PKC), which is involved in several physiological processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide selectively inhibits PKC, a family of enzymes that play a crucial role in several physiological processes. PKC is involved in cell growth, differentiation, and apoptosis, and its dysregulation has been linked to several diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. By inhibiting PKC, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide can modulate these physiological processes and potentially treat these diseases.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide inhibits cell growth and induces apoptosis by modulating several signaling pathways, including the Akt/mTOR pathway and the NF-κB pathway. In neurons, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against oxidative stress and reduce inflammation by inhibiting the activation of microglia. In the heart, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its selectivity for PKC and its ability to modulate several physiological processes. However, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. Researchers should take these limitations into account when designing experiments with N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to develop more potent and selective inhibitors of PKC based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide. Additionally, researchers can study the pharmacokinetics and pharmacodynamics of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide in vivo to better understand its potential therapeutic applications.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized by reacting 3-(1-pyrrolidinylsulfonyl)benzoyl chloride with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as triethylamine. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide as a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential therapeutic applications in several fields, including cancer research, neurology, and cardiology. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against ischemia-reperfusion injury, a common complication of heart attacks and other cardiovascular diseases.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(20-12-14-6-7-17-18(10-14)26-13-25-17)15-4-3-5-16(11-15)27(23,24)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBKBZFXLXMVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6073006.png)
![1-[cyclohexyl(methyl)amino]-3-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B6073009.png)
![1-(3-chlorobenzyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073031.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B6073038.png)
![N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6073045.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-chlorobenzamide](/img/structure/B6073052.png)
![3-(2-oxo-2-{3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}ethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6073062.png)
![1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6073069.png)
![2-methoxy-4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl acetate](/img/structure/B6073085.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6073098.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6073102.png)

![methyl 2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6073106.png)